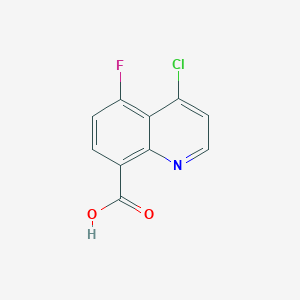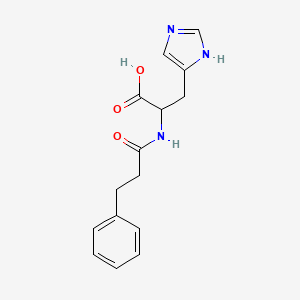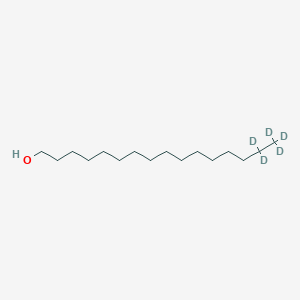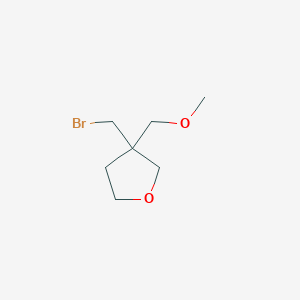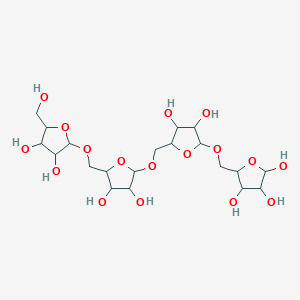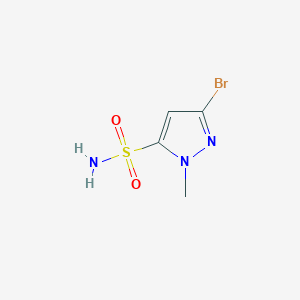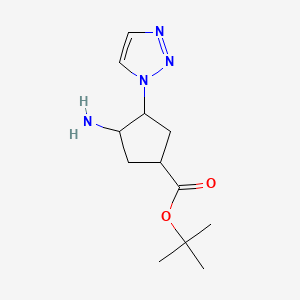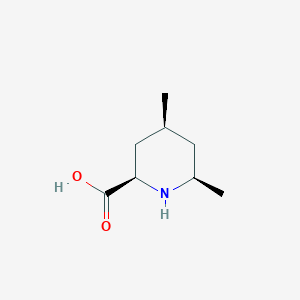![molecular formula C8H11BrO2 B12312778 Methyl 6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12312778.png)
Methyl 6-bromobicyclo[3.1.0]hexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-bromobicyclo[310]hexane-1-carboxylate is a bicyclic compound with a bromine atom and a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromobicyclo[3.1.0]hexane-1-carboxylate typically involves the bromination of bicyclo[3.1.0]hexane derivatives followed by esterification. One common method includes the reaction of bicyclo[3.1.0]hexane with bromine in the presence of a catalyst to introduce the bromine atom. The resulting brominated compound is then reacted with methanol and a suitable acid catalyst to form the methyl ester .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-bromobicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to remove the bromine atom.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while reduction would yield a de-brominated bicyclohexane ester.
Applications De Recherche Scientifique
Methyl 6-bromobicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 6-bromobicyclo[3.1.0]hexane-1-carboxylate involves its interaction with molecular targets through its bromine and ester functional groups. These interactions can lead to various biological effects, depending on the specific target and pathway involved. Detailed studies on its mechanism of action are still ongoing.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.1.1]hexane Derivatives: These compounds share a similar bicyclic structure but differ in the arrangement of atoms and functional groups.
Bicyclo[3.1.0]hexanes: These compounds have the same bicyclic core but may have different substituents.
3-Azabicyclo[3.1.0]hexane Derivatives: These compounds contain a nitrogen atom in the bicyclic structure, leading to different chemical properties.
Uniqueness
Methyl 6-bromobicyclo[310]hexane-1-carboxylate is unique due to its specific combination of a bromine atom and a carboxylate ester group on a bicyclic hexane core
Propriétés
Formule moléculaire |
C8H11BrO2 |
|---|---|
Poids moléculaire |
219.08 g/mol |
Nom IUPAC |
methyl 6-bromobicyclo[3.1.0]hexane-1-carboxylate |
InChI |
InChI=1S/C8H11BrO2/c1-11-7(10)8-4-2-3-5(8)6(8)9/h5-6H,2-4H2,1H3 |
Clé InChI |
VIHLIXXWXCBKTQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12CCCC1C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


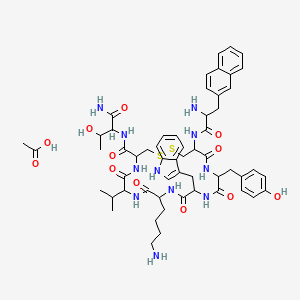
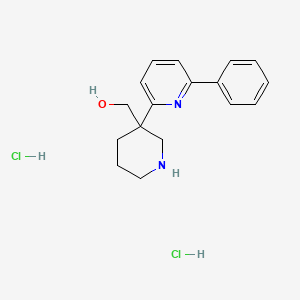

![[4,16-diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12312729.png)

![rac-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12312749.png)
